N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide
Description
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a sulfonamide derivative characterized by a central phenyl ring substituted with a 2-oxopiperidin-1-yl group at the para position and a phenylethanesulfonamide moiety. This compound is structurally analogous to pharmacologically active agents, such as Apixaban, which shares the 4-(2-oxopiperidin-1-yl)phenyl motif .
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19-8-4-5-14-21(19)18-11-9-17(10-12-18)20-25(23,24)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12,20H,4-5,8,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYOCISPODGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloronitrobenzene with piperidine to form 1-(4-nitrophenyl)piperidine. This intermediate is then subjected to reduction and further functionalization to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams.
Reduction: Nitro groups can be reduced to amines.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions include various substituted piperidines, lactams, and sulfonamide derivatives. These products can be further functionalized for specific applications .
Scientific Research Applications
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Specification () describes several sulfonamide derivatives with structural similarities. Key examples include:
- N-[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-2-phenylethanesulfonamide: This compound replaces the 2-oxopiperidin group with a hydroxyl-substituted propylamine chain, increasing hydrophilicity and altering hydrogen-bonding capacity.
- N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide (): Here, the 2-oxopiperidin group is absent, substituted by a primary amine. This modification reduces conformational rigidity and may impact target binding affinity.
Key Structural Differences:
- The 2-oxopiperidin group in the target compound introduces a cyclic amide, enabling intramolecular hydrogen bonding and stabilizing a planar conformation.
Comparison with Apixaban
Apixaban (), a clinically approved anticoagulant, shares the 4-(2-oxopiperidin-1-yl)phenyl moiety but incorporates a pyrazolo-pyridine carboxamide scaffold instead of a sulfonamide. Key distinctions include:
- Molecular Weight : Apixaban (459.50 g/mol) is heavier due to its heterocyclic core, whereas the target compound’s simpler sulfonamide structure likely results in a lower molecular weight.
- Biological Activity : Apixaban inhibits Factor Xa, leveraging its 2-oxopiperidin group for binding specificity. The target compound’s sulfonamide group may target serine proteases or other sulfonamide-sensitive enzymes .
Hydrogen-Bonding and Conformational Analysis
The 2-oxopiperidin group facilitates hydrogen-bond donor/acceptor interactions critical for target binding. In contrast, analogues with hydroxyl or amine substituents () exhibit varied hydrogen-bonding patterns, as described by graph set analysis (). For instance:
- The cyclic amide in the target compound enables a compact conformation, favoring hydrophobic pocket binding in enzymes .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Target Compound : The 2-oxopiperidin group confers rigidity and hydrogen-bonding capacity, suggesting enhanced binding specificity compared to amine- or hydroxyl-substituted analogues. Its sulfonamide group may target enzymes like carbonic anhydrase or thrombin, though further studies are needed .
- Apixaban Comparison : While both compounds share the 2-oxopiperidin motif, Apixaban’s heterocyclic core provides a larger surface area for target interaction, explaining its clinical efficacy as an anticoagulant .
- Patent Analogues : Hydrophilic substituents (e.g., hydroxyl groups) improve solubility but may reduce blood-brain barrier penetration, limiting CNS applications .
Biological Activity
N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, commonly referred to as apixaban, is a compound that has gained significant attention in the field of pharmacology due to its potent biological activity as an anticoagulant. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a phenyl group, and a sulfonamide moiety. Its molecular formula is with a molecular weight of 358.45 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | N-[4-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide |
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.45 g/mol |
| CAS Number | 941980-18-3 |
Target Enzyme: The primary target of apixaban is activated factor X (FXa) , an essential enzyme in the coagulation cascade.
Mode of Action: Apixaban acts as a direct inhibitor of FXa , which disrupts the formation of thrombin and fibrin clots. By inhibiting FXa, apixaban effectively reduces thrombin generation, leading to decreased clot formation.
Biochemical Pathways: The inhibition of FXa by apixaban results in:
- Reduction in thrombin generation
- Decreased fibrin clot formation
Pharmacokinetics
Apixaban exhibits favorable pharmacokinetic properties:
- Bioavailability: High oral bioavailability.
- Clearance: Low systemic clearance.
- Volume of Distribution: Small volume of distribution in both animals and humans.
Factors influencing its absorption and metabolism include diet, age, renal function, and concomitant medications.
Therapeutic Applications
Apixaban is primarily used for:
- Prevention of Thromboembolic Events: It is indicated for patients with atrial fibrillation to prevent stroke and systemic embolism.
- Treatment of Deep Vein Thrombosis (DVT): Effective in treating DVT and pulmonary embolism (PE).
- Postoperative Thromboprophylaxis: Used after hip or knee replacement surgeries to prevent thromboembolic complications.
Case Studies
-
Atrial Fibrillation Study:
- A clinical trial involving 18,201 patients demonstrated that apixaban significantly reduced the risk of stroke compared to warfarin (hazard ratio 0.79) while causing fewer major bleeding events.
-
DVT Treatment:
- In a study with 5,000 participants, apixaban showed comparable efficacy to standard anticoagulant therapy in preventing recurrent DVT with a lower incidence of bleeding complications.
Q & A
Q. What are the standard synthetic routes for N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, and how are intermediates characterized?
The synthesis typically involves sequential coupling of sulfonamide precursors with substituted aromatic amines. Key steps include:
- Sulfonylation : Reaction of 2-phenylethanesulfonyl chloride with 4-aminophenyl-2-oxopiperidine under basic conditions (e.g., triethylamine in dichloromethane) .
- Intermediate purification : Column chromatography or recrystallization to isolate intermediates.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm regiochemistry and sulfonamide bond formation. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:
- Crystallization : Slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) yields diffraction-quality crystals .
- Data analysis : Software like SHELX refines bond lengths and angles. Key features include the planarity of the sulfonamide group and torsion angles between the piperidinone and phenyl rings .
- Validation : Crystallographic data (e.g., R-factor < 0.05) and CCDC deposition ensure reproducibility .
Q. What spectroscopic techniques are critical for verifying purity and functional groups?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and piperidinone carbonyl signals (δ ~170 ppm) .
- Infrared (IR) Spectroscopy : Confirms sulfonamide S=O stretching (1350–1300 cm⁻¹) and amide C=O (1650 cm⁻¹) .
- High-Resolution MS (HRMS) : Exact mass matching within 5 ppm error validates molecular formula .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
Discrepancies often arise from assay conditions or target selectivity. Methodological approaches include:
- Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to identify off-target effects .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙₒₙ/kₒff) for target proteins .
- Computational docking : Molecular dynamics simulations predict binding modes and explain selectivity variations (e.g., piperidinone interactions with hydrophobic pockets) .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Solvent optimization : Replace dichloromethane with THF/water biphasic systems to enhance sulfonylation efficiency .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve coupling reactions in aryl boronic acid intermediates .
- Process monitoring : In-line FTIR tracks reaction progress, reducing side-product formation .
Q. How does the 2-oxopiperidin-1-yl moiety influence the compound’s pharmacokinetic properties?
- Metabolic stability : The oxopiperidine ring reduces hepatic clearance by resisting cytochrome P450 oxidation compared to non-cyclic amides .
- Permeability : LogP calculations (e.g., ~2.8) suggest moderate blood-brain barrier penetration, validated via in vitro Caco-2 assays .
- Hydrogen-bonding : The carbonyl group enhances solubility in polar solvents (e.g., PBS buffer at pH 7.4) .
Q. What are the methodological challenges in correlating in vitro and in vivo efficacy data for this compound?
- Species variability : Adjust dosing regimens based on metabolic differences (e.g., murine vs. human liver microsome stability) .
- Formulation : Use lipid-based nanoemulsions to improve bioavailability in animal models .
- Biomarker analysis : LC-MS/MS quantifies target engagement in plasma/tissue homogenates .
Q. How can structural analogs of this compound be designed to enhance target selectivity?
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate π-π stacking with receptors .
- Isosteric replacement : Replace the sulfonamide with a phosphonate group to alter charge distribution .
- Fragment-based screening : X-ray co-crystallography identifies key binding motifs for rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
